N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by unique structural motifs: an indolin-1-yl group, a thiophen-2-yl moiety, and a methoxyethyl substituent.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-11-9-20-18(23)19(24)21-13-16(17-7-4-12-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLDVADUOWSJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.45 g/mol. The compound features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Indole Derivative : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
- Oxalamide Formation : The final step involves the condensation of the indole and thiophene derivatives with oxalic acid or its derivatives to form the desired oxalamide.
Antimicrobial Activity
Research indicates that derivatives containing indole and thiophene moieties exhibit significant antimicrobial properties. For instance, indolin-2-one derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4.23–12.63 μM against specific bacterial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies revealed that certain indole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported an IC50 value of 1.89 ± 0.6 μM against prostate cancer cell lines for related compounds . The presence of the indole moiety is believed to enhance the anticancer activity by promoting apoptosis in malignant cells.
Anti-inflammatory Properties
Indole and thiophene derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The presence of electron-rich heterocycles allows for electrophilic substitution reactions, enhancing the compound's reactivity with biological targets.
- ROS Generation : Some studies indicate that similar compounds may induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells and promoting cell death .
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to this compound:
| Study | Biological Activity | IC50/Other Metrics |
|---|---|---|
| Abo-Salem et al., 2023 | Anticancer (HCT-116, MCF-7) | IC50 = 4.23–12.63 μM |
| Karthikeyan et al., 2023 | Anti-inflammatory | Dose-dependent inhibition |
| Yang et al., 2023 | Antimicrobial | MIC range = 4.23–12.63 μM |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Electron-donating groups (e.g., methoxy in S336) enhance flavor-enhancing properties, while halogenated aryl groups (e.g., in ’s compounds) correlate with enzyme inhibition . The target compound’s indole-thiophene hybrid may confer distinct electronic properties.
- Regulatory Status: S336’s approval underscores oxalamides’ safety as flavoring agents, supported by a high margin of safety (NOEL: 100 mg/kg bw/day) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
